2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride
Description
2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride is a spirocyclic compound featuring a fused furopyridine core and a piperidine ring connected via a spiro junction. Its dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical research. Key features include:
- Molecular formula: Likely similar to Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one hydrochloride (C₁₁H₁₂N₂O₂·HCl; MW 240.69), but with an additional HCl molecule .
- Structural motifs: The furopyridine moiety (oxygen at position 2,3) and spiro-piperidine system may confer unique electronic and steric properties.
Properties
IUPAC Name |
spiro[2H-furo[2,3-c]pyridine-3,4'-piperidine];dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-4-13-7-10-9(1)11(8-14-10)2-5-12-6-3-11;;/h1,4,7,12H,2-3,5-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPHSFZXHHADCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CN=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Spiro[furo[2,3-C]pyridine-3,4’-piperidine] dihydrochloride typically involves multi-step organic reactions. One common method includes the use of an Rh-catalyzed tandem reaction to construct the furo[2,3-C]pyridine core . This reaction is performed under specific conditions that ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Spiro[furo[2,3-C]pyridine-3,4’-piperidine] dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.
Major Products
The major products formed from these reactions will vary based on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2H-Spiro[furo[2,3-C]pyridine-3,4’-piperidine] dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Spiro[furo[2,3-C]pyridine-3,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to significant biological effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride | Not provided | Estimated C₁₁H₁₄N₂O·2HCl | ~265.6 (est.) | Dihydrochloride salt; fused 2,3-furopyridine |
| Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one hydrochloride | 475152-33-1 | C₁₁H₁₂N₂O₂·HCl | 240.69 | Ketone group; 3,4-furopyridine substitution |
| 6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one | 1445655-59-3 | C₁₂H₁₃ClN₂O | 236.7 | Chloro-substituted indole core |
| 7-Chloro-2-methylfuro[3,2-b]pyridine | 16287-97-1 | C₈H₆ClNO | 167.6 | Methyl and chloro substituents; no spiro system |
Key Observations :
Furopyridine vs. Indole Systems :
- The 6-chloro-spiro[indole-3,4'-piperidine]-2-one (CAS 1445655-59-3) replaces the furopyridine with an indole ring, enhancing aromaticity but reducing oxygen-mediated reactivity .
- Furo[2,3-C]pyridine derivatives (e.g., 7-chloro-2-methylfuro[3,2-b]pyridine) lack the spiro-piperidine system but share fused heterocyclic cores, affecting solubility and metabolic stability .
Salt Forms and Solubility :
- The dihydrochloride form of the target compound likely improves aqueous solubility compared to the single HCl salt in Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one hydrochloride .
Substituent Effects: Chlorine atoms (e.g., in 6-chloro-spiroindole) may enhance electrophilic reactivity or binding affinity in biological systems .
Stability and Reactivity
- Oxidative Stability : The furopyridine core in the target compound may be less stable than benzofuran analogs (e.g., 3H-spiro[2-benzofuran-1,3'-piperidine]) due to electron-deficient pyridine rings .
- Reactivity with Strong Oxidizers : Like 6-chloro-spiroindole, the target compound should avoid contact with strong oxidizers to prevent decomposition .
Biological Activity
2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article aims to summarize the available research findings on the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
- IUPAC Name : 2H-spiro[furo[2,3-b]pyridine-3,4'-piperidine] dihydrochloride
- CAS Number : 2287311-51-5
- Molecular Formula : C11H14N2O.2ClH
- Molecular Weight : 260.00 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role as an antibacterial agent.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further studies in neurodegenerative diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell signaling.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against multiple bacterial strains; potential as an antibacterial agent. |
| Study 2 | Anticancer | Inhibits proliferation in breast and lung cancer cells; induces apoptosis. |
| Study 3 | Neuroprotection | Protects neuronal cells from oxidative damage; potential application in neurodegenerative disorders. |
Q & A
Basic: What are the key synthetic pathways for 2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride?
The synthesis typically involves multi-step reactions:
- Cyclization : Precursors with fused furo-pyridine and piperidine moieties undergo cyclization using trifluoroacetic acid (TFA) in dichloromethane (DCM) to form the spirocyclic core .
- Salt Formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing aqueous solubility .
- Purification : Techniques like thin-layer chromatography (TLC) or column chromatography isolate the target compound, with yields optimized by controlling reaction temperature and stoichiometry .
Advanced: How can contradictory data on receptor binding affinity be resolved?
Conflicting reports may arise from:
- Experimental Variability : Differences in assay conditions (e.g., pH, ionic strength) or receptor isoform specificity. Validate using orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
- Structural Isomerism : Stereochemical variations (e.g., enantiomers) can alter binding. Chiral chromatography or X-ray crystallography clarifies configuration-impact relationships .
- Data Normalization : Normalize activity data to internal controls (e.g., reference ligands) to minimize batch-to-batch variability .
Basic: What analytical techniques confirm the compound’s spirocyclic structure?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon connectivity, distinguishing spiro junctions from fused analogs .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ~253.17 g/mol for the free base) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement, critical for validating stereochemistry .
Advanced: How does stereochemistry influence biological activity?
- Enantiomer-Specific Activity : Test separated enantiomers in vitro. For example, (R)- vs. (S)-configurations may show 10-fold differences in IC values for kinase inhibition .
- Computational Docking : Molecular dynamics simulations predict binding poses with target proteins (e.g., G-protein-coupled receptors), guiding rational design .
Basic: What are optimal storage conditions for stability?
- Dry, Sealed Containers : Prevents hygroscopic degradation. Store at 2–8°C under inert gas (e.g., argon) for long-term stability .
- Avoid Oxidizers : Reactivity with strong oxidizers (e.g., peroxides) necessitates separate storage .
Advanced: How can synthesis yield be improved for scale-up?
- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps to reduce side products .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, improving cyclization efficiency by ~20% .
- Design of Experiments (DoE) : Optimize variables (e.g., solvent polarity, reaction time) using factorial design .
Basic: What in vitro models assess therapeutic potential?
- Anticancer Activity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to doxorubicin .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
Advanced: How to address solubility challenges in formulation?
- Salt Engineering : Compare dihydrochloride with other salts (e.g., mesylate) for enhanced solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Basic: What safety precautions are required for handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced: How to validate target engagement in vivo?
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution via LC-MS/MS .
- Biomarker Analysis : Quantify downstream effector molecules (e.g., phosphorylated proteins) in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
